
N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide: is a quinoline derivative, a class of compounds known for their wide range of biological activities. Quinoline derivatives are utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents .
Preparation Methods
The synthesis of N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide involves several steps. One common method is the Doebner–von Miller synthesis, which is known for producing 2-methylquinoline derivatives . This method typically involves the reaction of aniline derivatives with β-ketoesters under acidic conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using transition metal-catalyzed reactions or green chemistry approaches .
Chemical Reactions Analysis
N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of bacterial DNA and ultimately causing cell death . This mechanism is similar to that of other quinoline derivatives, which are known to inhibit DNA synthesis .
Comparison with Similar Compounds
N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide: can be compared with other quinoline derivatives, such as:
- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties . This compound is unique due to its specific molecular structure, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-13-18(20(23)21-15-11-12-15)16-9-5-6-10-17(16)22-19(13)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKILGBPQJBIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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